(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid
Description
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid is a chiral amino acid derivative featuring a quinolin-6-yl aromatic moiety, a tert-butoxycarbonyl (Boc)-protected amine, and a propanoic acid backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting protein-protein interactions or enzymatic activity due to the quinoline group’s planar aromatic structure, which enhances binding affinity to hydrophobic pockets . The Boc group acts as a protective moiety for the amine, enabling selective reactivity during multi-step syntheses .
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-6-7-13-12(9-11)5-4-8-18-13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
InChI Key |
RKXHRTIJBJISNY-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis generally involves:
- Construction of the amino acid backbone with stereochemical control.
- Introduction of the quinoline substituent at the 3-position.
- Protection and deprotection steps to ensure selectivity.
- Final hydrolysis or transformation to yield the free acid form.
Preparation of the Amino Acid Backbone
a. Starting Material Selection
The amino acid backbone is often derived from commercially available or synthesized chiral precursors such as (S)-alanine or other chiral amino acids, which serve as the chiral source for stereoselectivity.
b. Formation of the Boc-Protected Amino Group
The amino group is protected using tert-butoxycarbonyl (Boc) groups via standard carbamate formation:
R-NH2 + (Boc)2O → R-NH-Boc
This reaction is typically performed in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane (DCM).
Stereoselective Synthesis and Chiral Control
The stereochemistry at the 2-position is crucial. Approaches include:
- Starting from enantiomerically pure amino acids,
- Employing chiral catalysts or auxiliaries during coupling or addition steps,
- Using asymmetric synthesis techniques such as chiral pool synthesis or chiral catalysis.
Protection/Deprotection and Final Assembly
After coupling:
- The Boc group can be retained or removed depending on the subsequent steps.
- The ester functionalities (if any) are hydrolyzed under basic or acidic conditions to afford the free carboxylic acid.
Hydrolysis to the Free Acid
The ester groups are hydrolyzed using aqueous acid or base:
R-COOR' + H2O (acidic or basic) → R-COOH + R'OH
This step is performed under controlled conditions (e.g., reflux with dilute HCl or NaOH) to prevent racemization or degradation.
Research Outcomes and Data Tables
Recent research, including the study on VLA-4 inhibitors, demonstrates the synthesis of related quinoline derivatives via similar pathways, emphasizing the importance of:
For example, the synthesis of analogous compounds such as ethyl 2-amino-3-(quinolin-6-yl)propanoates involved coupling with HATU and subsequent hydrolysis, with yields ranging from 48% to 70% under optimized conditions.
Summary of Key Reaction Conditions
| Step | Reaction | Reagents & Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Boc protection | Amine + (Boc)2O | DCM, 0°C to room temp | >90% | Protects amino group |
| Quinoline coupling | Amine + Quinoline derivative | HATU, DIPEA, DCM | 48-70% | Amide bond formation |
| Ester hydrolysis | Ester + NaOH/HCl | Reflux | 70-90% | Final acid form |
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Free amino acid derivatives.
Scientific Research Applications
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the amino acid backbone can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound’s structural analogs differ in three primary aspects:
Aromatic Substituents: Variations in the aryl/heteroaryl group (e.g., quinolin-2-yl, thiophen-2-yl, iodophenyl).
Stereochemistry : Presence of R or S configurations at the chiral center.
Functional Groups : Modifications such as boronic acids, carbamoyl groups, or halogens.
Table 1: Structural Comparison of Key Analogs
Table 2: Reaction Conditions and Yields
*Estimated from analogous reactions.
Biological Activity
(S)-2-((Tert-butoxycarbonyl)amino)-3-(quinolin-6-YL)propanoic acid, often abbreviated as Boc-quinoline amino acid, is a chiral compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a quinoline moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.35 g/mol. The presence of the Boc group provides stability and protects the amino functionality during synthetic processes, while the quinoline component is known for its biological activity, particularly in anticancer and antimicrobial contexts .
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes. Furthermore, the amino acid backbone can engage with enzymes and receptors, modulating their activities. This dual mechanism suggests that this compound may serve as a scaffold for the development of novel therapeutic agents .
Anticancer Activity
Research has indicated that compounds containing quinoline structures exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific activity of this compound in this context remains under investigation, but preliminary data suggest it may enhance the efficacy of existing chemotherapeutics.
Antimicrobial Properties
Quinoline-based compounds have also been recognized for their antimicrobial activity. The mechanism often involves disruption of bacterial DNA or inhibition of specific enzymes critical for bacterial survival. A study highlighted that similar quinoline derivatives exhibited potent activity against various bacterial strains, suggesting that this compound could be a candidate for further exploration in antimicrobial therapies .
Comparative Analysis
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (S)-2-Amino-3-(quinolin-6-YL)propanoic acid | Lacks Boc protection | Higher reactivity | More prone to degradation |
| (S)-2-((Tert-butoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid | Pyridine moiety | Varies from quinoline | Different biological profile |
The comparison indicates that while similar compounds may share some biological activities, the presence of the Boc group and the quinoline structure in this compound offers unique advantages in terms of stability and potential therapeutic applications .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of quinoline can significantly inhibit cancer cell lines such as HeLa and MCF-7. The introduction of the Boc group in this compound may enhance its bioavailability and reduce toxicity compared to unprotected analogs .
- Synergistic Effects : Preliminary studies have suggested that combining this compound with established anticancer drugs could yield synergistic effects, improving overall treatment efficacy against resistant cancer strains .
Q & A
Q. Key Reaction Conditions :
- Temperature : Controlled at 0–25°C during Boc protection to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency.
- Catalysts : DMAP accelerates Boc protection .
How can researchers confirm the stereochemical integrity of this compound during synthesis?
Advanced Research Question
Methodological Approaches :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify enantiopurity .
- Circular Dichroism (CD) : Detects optical activity correlated with the S-configuration .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .
Q. Common Pitfalls :
- Racemization during acidic/basic conditions. Mitigate by optimizing reaction pH and temperature .
What strategies optimize coupling reactions involving quinolin-6-yl derivatives to improve yield and enantiomeric purity?
Advanced Research Question
Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DMF/THF (anhydrous) | Enhances reagent solubility and stability |
| Temperature | 0–4°C (slow addition) | Reduces side reactions |
| Coupling Agent | EDC/HOBt (1:1 molar ratio) | Minimizes racemization |
Case Study :
Replacing DCC with EDC/HOBt increased yield from 65% to 82% while maintaining >98% enantiomeric excess (ee) .
How does the quinolin-6-yl moiety influence the compound’s biological activity, and how can contradictory bioactivity data be resolved?
Advanced Research Question
Mechanistic Insights :
- The quinoline ring interacts with hydrophobic pockets in enzymes (e.g., kinases) via π-π stacking, altering inhibition profiles .
- Contradiction Analysis : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH affecting ionization). Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Structure-Activity Relationship (SAR) :
| Compound Variation | Key Structural Change | Bioactivity Impact |
|---|---|---|
| Quinolin-6-yl → Phenyl | Loss of π-stacking | 10-fold reduced kinase inhibition |
| Quinolin-6-yl → Pyridin-3-yl | Reduced hydrophobicity | Altered binding kinetics |
What analytical techniques are essential for characterizing and quantifying this compound in complex matrices?
Basic Research Question
Core Techniques :
NMR Spectroscopy : 1H/13C NMR confirms Boc group integrity and quinoline substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.0 ppm) .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 317.15) .
HPLC-PDA : Quantifies purity (>95%) and detects photodegradation products under UV light .
How can enantiomeric impurities be minimized during large-scale synthesis, and what are their implications in pharmacological studies?
Advanced Research Question
Mitigation Strategies :
- Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s catalyst) to favor S-enantiomer formation .
- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents to enrich ee .
Q. Pharmacological Implications :
- Even 2% R-enantiomer impurity reduced target binding affinity by 40% in a 2024 kinase inhibition study .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
Stability Data :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 25°C, dry | Hydrolysis of Boc group | >12 months |
| 40°C, 75% RH | Quinoline oxidation | 3 months |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
